molecular formula C8H7BrCl2O B8689484 1-(2-Bromoethoxy)-2,3-dichlorobenzene

1-(2-Bromoethoxy)-2,3-dichlorobenzene

Cat. No. B8689484
M. Wt: 269.95 g/mol
InChI Key: VUTZYDRCILNUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethoxy)-2,3-dichlorobenzene is a useful research compound. Its molecular formula is C8H7BrCl2O and its molecular weight is 269.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromoethoxy)-2,3-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-2,3-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Bromoethoxy)-2,3-dichlorobenzene

Molecular Formula

C8H7BrCl2O

Molecular Weight

269.95 g/mol

IUPAC Name

1-(2-bromoethoxy)-2,3-dichlorobenzene

InChI

InChI=1S/C8H7BrCl2O/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2

InChI Key

VUTZYDRCILNUAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2,3-dichlorophenol (20 g, 0.123 mol) and 1,2-dibromoethane (30.5 g, 0.162 mol) was added a sodium hydroxide solution (5 g, 0.125 mol in 125 ml of water), and the mixture was heated under reflux for 8 h. The mixture was allowed to cool and extracted with chloroform (2×100 ml). The combined extracts were washed with 1N aqueous sodium hydroxide solution (100 ml), dried, filtered and concentrated in vacuo. The residue was distilled at 106° C./0.3 mm of mercury to afford on cooling to room temperature the title compound as a yellow solid (20 g, 60%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

This example was prepared by substituting 1-naphthol with 2,3-dichlorophenol and substituting 3-bromopropanol with 2-bromoethanol in EXAMPLE 31A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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